cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

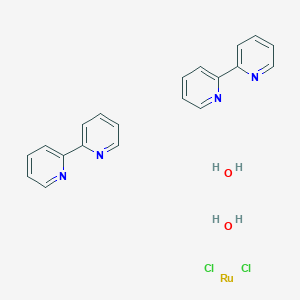

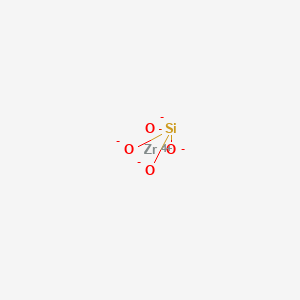

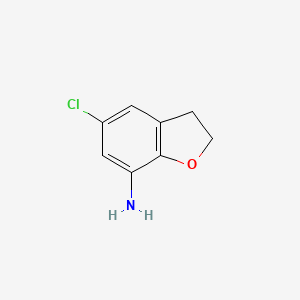

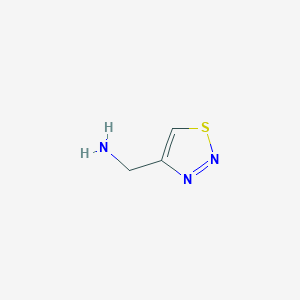

“Cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate” is a coordination complex with the formula RuCl2(bipy)2, where bipy is 2,2’-bipyridine . It is a dark green diamagnetic solid that is a precursor to many other complexes of ruthenium, mainly by substitution of the two chloride ligands . The IUPAC name for this compound is λ²-ruthenium (2+) bis (2,2’-bipyridine) dihydrate dichloride .

Synthesis Analysis

The complex is prepared by heating a DMF solution of ruthenium trichloride and bipyridine . With octahedral coordination geometry, the complex exists exclusively as the chiral cis isomer .Molecular Structure Analysis

The molecular formula of the compound is C20H20Cl2N4O2Ru . The compound has been crystallized as diverse hydrates . The SMILES string representation of the compound is O.O.[Cl-].[Cl-] .Physical and Chemical Properties Analysis

The compound is a dark green solid . It has a molar mass of 484.35 g·mol−1 . The density of the compound is 1.59 g/cm3 .Scientific Research Applications

Physicochemical Properties and Ligand Interactions

The physicochemical properties and interactions of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate with different ligands have been a subject of research to understand its complexation behavior. For instance, studies on its complexation with Schiff bases highlighted the formation of complexes with compositions indicative of the compound's ability to interact with various ligands, offering insights into its structural and electronic characteristics. These interactions were further characterized by spectroscopic studies, DFT calculations, and electrochemical analyses, demonstrating the compound's versatile binding properties and its potential in catalysis and sensor applications (Mishra, Prajapati, & Pandey, 2008).

Solar Energy Conversion

The application of this compound in solar energy conversion, particularly in dye-sensitized solar cells (DSSCs), showcases its role in enhancing the efficiency of solar light harvesting. Heteroleptic ruthenium(II) complexes derived from this compound have been synthesized and characterized, showing promise for efficient and stable mesoscopic DSSCs. These studies not only explore the compound's photophysical properties but also its potential in improving the power conversion efficiencies of DSSCs, making it a valuable component in the development of renewable energy technologies (Giribabu et al., 2009).

Catalysis and Electrocatalysis

Research has also delved into the catalytic applications of this compound, particularly in water oxidation and organic compound oxidation. The compound's role as a catalyst for these reactions opens up possibilities for its use in environmentally beneficial processes, including water purification and the synthesis of organic compounds with minimal environmental impact. Studies focusing on the electrochemical properties and catalytic efficiency of ruthenium-based complexes underscore the potential of this compound in electrocatalysis and sustainable chemistry (Navarro, Collomb, & Deronzier, 2002).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is gold nanoparticles. The compound is used in synthesizing a variety of ruthenium complexes such as ruthenium(II) complex that can modify the surface of gold nanoparticles .

Mode of Action

The compound interacts with its target by modifying the surface of gold nanoparticles. This interaction results in the creation of a ruthenium(II) complex that can be used for the detection of cysteine by selective luminescence .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of ruthenium complexes, which can have various applications in biochemistry and materials science .

Result of Action

The result of the action of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is the creation of a ruthenium(II) complex that can modify the surface of gold nanoparticles. This modification allows for the detection of cysteine by selective luminescence .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate involves the reaction of ruthenium trichloride with 2,2'-bipyridine in the presence of hydrochloric acid to form the intermediate complex, which is then treated with hydrochloric acid and sodium chloride to yield the final product.", "Starting Materials": [ "Ruthenium trichloride", "2,2'-bipyridine", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2'-bipyridine (0.5 g) in hydrochloric acid (10 mL) and add ruthenium trichloride (0.5 g) to the solution.", "Step 2: Heat the mixture at 80°C for 2 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add sodium chloride (1 g) to the solution.", "Step 4: Adjust the pH of the solution to 1 with hydrochloric acid.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the product under vacuum to obtain cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate." ] } | |

CAS No. |

152227-36-6 |

Molecular Formula |

C20H20Cl2N4O2Ru |

Molecular Weight |

520.4 g/mol |

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);dichloride;dihydrate |

InChI |

InChI=1S/2C10H8N2.2ClH.2H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;/h2*1-8H;2*1H;2*1H2;/q;;;;;;+2/p-2 |

InChI Key |

NHKTUSUPCAKVHT-UHFFFAOYSA-L |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.Cl[Ru]Cl |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cl-].[Cl-].[Ru+2] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B3419636.png)

![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3419701.png)